![molecular formula C13H10N8 B2767899 3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 303996-78-3](/img/structure/B2767899.png)
3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several interesting functional groups, including a pyridine ring and two 1,2,4-triazole rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the formula C2H3N3. They are often used as a basis for the synthesis of numerous heterocyclic compounds that exhibit diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole rings through a cyclization reaction, possibly using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a similar reaction . The pyridine ring could be formed through a separate process, or it could be present in one of the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the triazole rings are also aromatic and planar. The overall shape of the molecule would depend on the specific arrangement of these rings and the other groups present in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The pyridine ring could undergo electrophilic substitution reactions, while the triazole rings could potentially undergo a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the pyridine and triazole rings would likely make the compound relatively stable and resistant to decomposition .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound's role in the synthesis of heterocyclic compounds has been highlighted through the preparation of 4-pyridinyl substituted pyranoazoles and pyridinones. These derivatives were synthesized via reactions of α-substituted-B-(4-pyridinyl) acrylonitriles with active methylene reagents, showcasing the activating effect of the pyridin-4-yl substituent on the acrylonitrile double bond (Abdel-latif & Gohar, 2010). Additionally, the compound's utility in creating novel materials with unique optical properties was demonstrated through the synthesis and characterization of polymorphs with distinct molecular structures and emission properties, providing insights into molecular packing and intermolecular interactions (Percino et al., 2014).
Optical Properties and Material Science
Research has also focused on the compound's incorporation into materials science, particularly in the development of sensitive and selective chemosensors for mercury(II) detection. This application leverages the compound's ability to undergo a visible color change upon interaction with Hg2+, making it a viable candidate for rapid detection methods (Pan et al., 2015). Furthermore, the synthesis and antimicrobial evaluation of novel heteroarylacrylonitriles, which incorporate the core pyridine unit, have demonstrated significant in vitro cytotoxic potency against various cancer cell lines, highlighting the compound's potential in medicinal chemistry (Sa̧czewski et al., 2004).
Antimicrobial and Anticancer Evaluation
The compound's framework has been utilized in the synthesis of acrylonitrile derivatives that undergo chemical transformations leading to products with promising antibacterial and anticancer activities. This includes the development of pyridones and coumarins with potent activity against specific bacterial strains and tumor cell lines, indicating the compound's utility in designing novel therapeutic agents (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
(E)-3-pyridin-4-yl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N8/c14-6-11(5-10-1-3-15-4-2-10)13-18-12(19-20-13)7-21-9-16-8-17-21/h1-5,8-9H,7H2,(H,18,19,20)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSJPLYCGSSDF-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
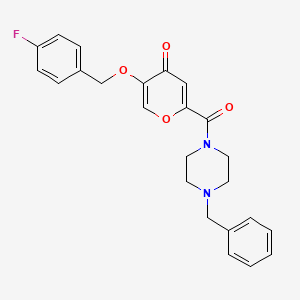
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2767817.png)
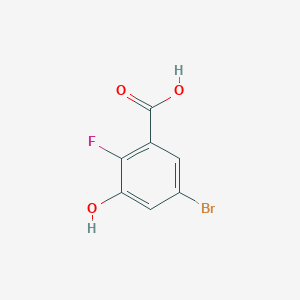

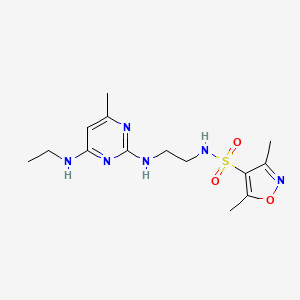
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2767823.png)
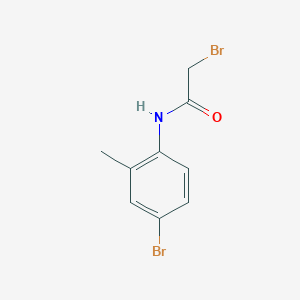
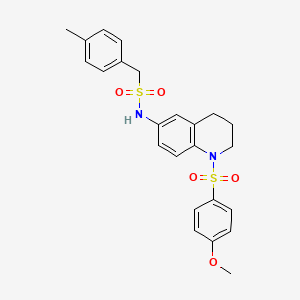
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)
![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)
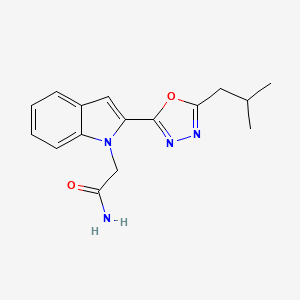
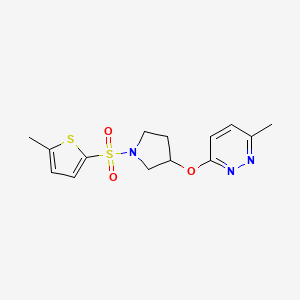
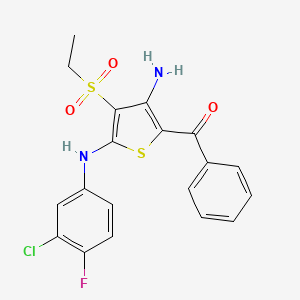
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)
